2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide group, a chloro substituent, and a methoxyadamantane moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of antidepressant molecules , suggesting potential targets could be neurotransmitter systems.
Mode of Action
It’s known that similar compounds can interact with their targets to induce changes that alleviate symptoms of depression .
Biochemical Pathways
Related compounds have been implicated in the modulation of monoamine neurotransmitter systems, which are crucial in mood regulation .
Result of Action
Similar compounds have been shown to alleviate symptoms of depression, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The synthesis begins with the preparation of the adamantane derivative. This involves the reaction of adamantane with methanol in the presence of a strong acid catalyst to introduce the methoxy group.
Chlorination: The next step involves the chlorination of the benzamide precursor. This is achieved by reacting the benzamide with thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Coupling Reaction: The final step is the coupling of the chlorinated benzamide with the methoxyadamantane derivative. This is typically carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other adamantane derivatives and benzamide analogs.
Uniqueness: The presence of both the methoxyadamantane and chloro substituent in the same molecule gives it unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.
Properties
IUPAC Name |
2-chloro-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-23-19(11-21-18(22)16-4-2-3-5-17(16)20)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15H,6-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENYQIOMGPRPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.